3,4,5-Trimethoxybenzoyl chloride
Overview
Description
3,4,5-Trimethoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO4. It is a derivative of benzoic acid, where three methoxy groups are attached to the benzene ring at the 3, 4, and 5 positions, and a chloride group is attached to the carbonyl carbon. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various esters and amides .
Mechanism of Action
Target of Action
3,4,5-Trimethoxybenzoyl chloride is a chemical compound used in various organic synthesis processes . It is primarily used as a reagent in the synthesis of 2-methyl-8-(3,4,5-trimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline and its analogs . These analogs have been evaluated for antihypertensive activity .
Mode of Action
The mode of action of this compound involves its interaction with its targets during the synthesis process. It is believed to undergo a nucleophilic acyl substitution process . The first step in the reaction is the activation of the carbonyl group in the this compound. This is achieved by the nucleophilic attack of the lone pair of electrons on the nitrogen atom in morpholine on the carbonyl carbon atom .
Biochemical Pathways
This compound plays a vital role in various organic synthesis processes, facilitating the creation of amides, esters, and aromatic compounds . It is also involved in catalytic reactions such as the Wittig, Stille, and Heck reactions .
Pharmacokinetics
It is known that the compound readily dissolves in organic solvents like ethanol and acetone .
Result of Action
The result of the action of this compound is the synthesis of various compounds, including 2-methyl-8-(3,4,5-trimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline and its analogs . These compounds have been evaluated for antihypertensive activity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area . Additionally, it should be stored at a temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
It has been used as a reagent in the synthesis of 2-methyl-8-(3,4,5-trimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline and its analogs, which have shown significant antihypertensive activity .
Cellular Effects
Related compounds such as 3,4,5-Trimethoxybenzoate of catechin (TMBC), a semisynthetic catechin, have shown strong antiproliferative activity against malignant melanoma cells .
Molecular Mechanism
It is known to participate in chemical reactions involving the formation of esters .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxybenzoyl chloride can be synthesized from 3,4,5-trimethoxybenzoic acid by reacting it with thionyl chloride (SOCl2). The reaction typically involves heating the acid with thionyl chloride, which results in the formation of the corresponding acid chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with efficient gas scrubbing systems to handle the by-products. The use of thionyl chloride is preferred due to its effectiveness and relatively low cost .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trimethoxybenzoyl chloride undergoes various types of chemical reactions, primarily nucleophilic acyl substitution reactions. These include:
Hydrolysis: Reacts with water to form 3,4,5-trimethoxybenzoic acid and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides
Common Reagents and Conditions:
Hydrolysis: Water, often in the presence of a base like pyridine or sodium hydroxide to neutralize the hydrochloric acid formed.
Alcoholysis: Alcohols (e.g., methanol, ethanol) in the presence of a base such as pyridine.
Aminolysis: Amines (e.g., diethylamine, morpholine) under mild conditions
Major Products:
Hydrolysis: 3,4,5-Trimethoxybenzoic acid.
Alcoholysis: Corresponding esters (e.g., methyl 3,4,5-trimethoxybenzoate).
Aminolysis: Corresponding amides (e.g., N,N-diethyl-3,4,5-trimethoxybenzamide)
Scientific Research Applications
3,4,5-Trimethoxybenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Employed in the modification of biological molecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3,4,5-Trimethoxybenzoic acid: The parent acid from which 3,4,5-trimethoxybenzoyl chloride is derived.
3,4-Dimethoxybenzoyl chloride: Lacks one methoxy group compared to this compound.
4-Methoxybenzoyl chloride: Contains only one methoxy group at the 4 position
Uniqueness: this compound is unique due to the presence of three methoxy groups, which can influence its reactivity and the properties of the compounds derived from it. The electron-donating effect of the methoxy groups can stabilize certain intermediates and transition states, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
3,4,5-trimethoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHYMJLFRZAFBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063507 | |
Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4521-61-3 | |
Record name | 3,4,5-Trimethoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4521-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004521613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4521-61-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trimethoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,4,5-Trimethoxybenzoyl chloride?
A1: The molecular formula of this compound is C10H11ClO4, and its molecular weight is 230.65 g/mol.
Q2: What spectroscopic data is available for this compound?
A: Researchers have utilized various spectroscopic techniques to characterize this compound, including FT-IR, GC-MS, 1H NMR, and 13C NMR. [, ] These techniques provide insights into the compound's functional groups, molecular structure, and purity.
Q3: How is this compound synthesized?
A: A common synthesis route for this compound involves the chlorination of 3,4,5-trimethoxybenzoic acid using phosphorus trichloride (PCl3) as the chlorinating agent. [] This reaction typically employs toluene as the solvent and proceeds at elevated temperatures.
Q4: What are some typical reactions involving this compound?
A: this compound is a versatile reagent frequently employed in acylation reactions. It reacts readily with amines to form amides, alcohols to produce esters, and benzotriazole to yield 1-(3,4,5-Trimethoxy-benzoyl)-benzotriazole. [, , ]
Q5: What are some applications of this compound in organic synthesis?
A: this compound serves as a crucial building block in the synthesis of various compounds, including pharmaceuticals, natural products, and polymers. It has been utilized in synthesizing potent anticancer agents like 1-Aroylindoles and 1-Aroylindolines, utilizing combretastatin A-4 as a template. []
Q6: Can you elaborate on the use of this compound in polymer synthesis?
A: Researchers have employed this compound in the catalyst-free polymerization of 2-ethynylpyridine, leading to the formation of a novel ionic polyacetylene. [, ] This polymerization technique offers advantages such as simplified procedures and potentially reduced environmental impact.
Q7: How does the structure of this compound influence its reactivity?
A: The presence of three methoxy groups (-OCH3) on the benzene ring significantly impacts the reactivity of this compound. These electron-donating groups increase the electron density of the aromatic ring, influencing its reactivity towards electrophilic aromatic substitution reactions. [, ]
Q8: What analytical methods are used to characterize and quantify this compound?
A: Common analytical techniques employed include Gas Chromatography-Mass Spectrometry (GC-MS), which helps identify and quantify the compound based on its mass-to-charge ratio. [] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, provides valuable structural information. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.